2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione
Description
Nomenclature and Classification
The compound 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione belongs to the aminobenzoquinone class of organic molecules, characterized by a quinoid core functionalized with amino and hydroxyethyl groups. Its systematic IUPAC name reflects its structural features: 2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione.
Synonyms and identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 5557-53-9 | |
| PubChem CID | 233568 | |
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| ChEMBL ID | CHEMBL3330726 |
This compound is classified as a 1,4-benzoquinone derivative due to its cyclohexa-2,5-diene-1,4-dione backbone, which undergoes substitution at positions 2 and 5 with hydroxyethylamino groups. Its structural similarity to bioactive aminobenzoquinones, such as lumiquinone A, places it within a broader family of redox-active molecules with applications in organic synthesis and medicinal chemistry.
Structural Characteristics and Molecular Formula
The molecular structure of this compound consists of a non-aromatic cyclohexadienedione ring with two symmetrically positioned 2-hydroxyethylamino substituents. Key features include:
- Core framework : A 1,4-diketone cyclohexadiene system.
- Substituents : Hydroxyethylamino groups at C2 and C5.
- Hydrogen-bonding capacity : Hydroxyl and amino groups enable intermolecular interactions.
Molecular formula : C₁₀H₁₄N₂O₄
Molecular weight : 226.23 g/mol
| Property | Value | |
|---|---|---|
| SMILES | C1=C(C(=O)C=C(C1=O)NCCO)NCCO | |
| InChIKey | TYYGENMUJKVMPL-UHFFFAOYSA-N |
X-ray crystallography and NMR studies of related aminobenzoquinones suggest that the hydroxyethylamino groups adopt conformations optimized for intramolecular hydrogen bonding , stabilizing the quinone-oxidized state.
Historical Context of Research on Aminobenzoquinone Derivatives
Aminobenzoquinones have been studied since the mid-20th century, with early work focusing on their redox properties and biological activities . Key milestones include:
- 1950s–1970s : Discovery of natural aminobenzoquinones like geldanamycin, highlighting their role as kinase inhibitors.
- 1980s–2000s : Development of synthetic methods for aminoquinones, including nucleophilic substitution and Diels-Alder reactions.
- 2010s–present : Isolation of novel aminobenzoquinones (e.g., lumiquinone A) and exploration of their antimicrobial and anticancer potentials.
The synthesis of this compound represents an advancement in functionalized quinone chemistry , enabling tailored modifications for materials science and drug design.
Significance and Research Objectives
This compound is significant for three primary research domains:
Organic Synthesis :
Biological Activity :
Materials Science :
Current research objectives include optimizing its synthetic yield via green chemistry approaches and exploring its utility in asymmetric catalysis.
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 226.23 g/mol | PubChem |
| Melting Point | Not reported | - |
| Solubility | Likely polar solvents | Analog data |
Table 2: Comparative Analysis of Aminobenzoquinones
BQ = Benzoquinone; HEA = Hydroxyethylamino
Properties
IUPAC Name |
2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-3-1-11-7-5-10(16)8(6-9(7)15)12-2-4-14/h5-6,11-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGENMUJKVMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)NCCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283581 | |
| Record name | 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-53-9 | |
| Record name | 2,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-diaminocyclohexa-2,5-diene-1,4-dione with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione exhibits significant antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated its effectiveness in scavenging free radicals, which are known to contribute to cellular damage and aging processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Reactive oxygen species generation |
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.
Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives. This application leverages its ability to form stable bonds between different materials, enhancing durability and performance in various industrial applications.
Photochemistry Applications
Photoredox Catalysis
Recent studies have explored the role of this compound in photoredox catalysis. It acts as a strong oxidant capable of facilitating electron transfer processes under visible light irradiation. This property is particularly valuable in organic synthesis for generating radical intermediates that can lead to diverse chemical transformations.
Case Study: Photochemical Reactions
A documented case study highlighted the use of this compound in a photochemical reaction involving the generation of radical species from stable precursors. The reaction demonstrated high yields and selectivity, showcasing its potential utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in oxidation reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with cellular components, leading to antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity:
- 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione: Exhibits MIC = 15.6 μg/mL against Micrococcus luteus .
- 2,5-Dichloro-3-ethoxy-6-((2,4,6-trifluorophenyl)amino)cyclohexa-2,5-diene-1,4-dione: MIC = 15.6 μg/mL against Staphylococcus aureus .
Metabolic and Toxicological Profiles:
- 77PDQ : Found in human urine at higher concentrations in females (1.5 vs. 0.87 ng/mL in males), suggesting gender-specific metabolism .
- 6PPD-Q (tire-derived): Linked to aquatic toxicity, highlighting environmental concerns for amino-substituted quinones .
Therapeutic Potential:
- DMDD (2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) : Reduces insulin resistance in mice via antioxidant and anti-inflammatory pathways .
Physicochemical and Catalytic Properties
- Hydrophilicity : Hydroxyethyl groups enhance water solubility, whereas aryl/alkyl substituents (e.g., benzyl, tert-butyl) increase hydrophobicity .
- Catalase Inhibition: Certain benzoquinone derivatives (e.g., compound 3g) inhibit catalase, suggesting redox-modulating capabilities .
- Ion Binding: α-Hydroxyquinone derivatives exhibit cooperative recognition of Ni²⁺ and F⁻, relevant for sensor design .
Biological Activity
Overview
2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione (CAS Number: 5557-53-9) is a complex organic compound with the molecular formula C10H14N2O4. This compound features a cyclic structure characterized by alternating single and double bonds (diene) and two carbonyl groups (dione). Its unique structure and functional groups suggest potential biological activities, particularly in cancer research and medicinal chemistry.
- Molecular Weight : 226.23 g/mol
- IUPAC Name : 2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione
- InChI Key : TYYGENMUJKVMPL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert antiproliferative effects by:
- Acting as a catalyst in oxidation reactions.
- Modulating cellular pathways involved in growth and survival.
Antiproliferative Effects
Research indicates that this compound has shown promise as an antiproliferative agent in cancer studies. It has been investigated for its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
The antiproliferative activity is believed to stem from:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing further division.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 μM, with morphological changes indicative of apoptosis noted at higher doses.
-
MCF-7 Breast Cancer Research :
- Objective : To assess the impact on estrogen receptor-positive breast cancer cells.
- Findings : The compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways.
-
A549 Lung Cancer Study :
- Objective : To investigate effects on non-small cell lung cancer.
- Findings : Notable inhibition of growth was recorded alongside alterations in metabolic activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds possessing similar structural features:
| Compound Name | Structure Similarity | Antiproliferative Activity |
|---|---|---|
| 2,5-Diaminocyclohexa-2,5-diene-1,4-dione | Moderate | Low |
| 2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione | High | Moderate |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C; side reactions above 80°C |
| Solvent | DMF/DMSO | 85–90% yield vs. 60% in ethanol |
| Reaction Time | 12–24 hrs | <12 hrs: incomplete reaction |
Basic: How is spectroscopic characterization performed for this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : NMR (DMSO-d6) shows distinct peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.4–3.8 ppm (hydroxyethyl groups) .
- IR : Strong absorption at 1680–1700 cm (C=O stretching) and 3200–3400 cm (N-H/O-H stretching) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 291.3 (calculated: 291.31) .
Q. Table 2: Key Spectroscopic Data
| Technique | Signature Peaks | Structural Assignment |
|---|---|---|
| NMR | δ 6.9 (d, J=8 Hz) | Cyclohexadiene protons |
| IR | 1695 cm | Quinone carbonyl |
| ESI-MS | 291.3 [M+H]+ | Molecular ion confirmation |
Advanced: What mechanistic pathways explain its redox activity in biological systems?
Methodological Answer:
The compound’s quinone moiety enables reversible electron transfer, acting as a redox mediator. Studies on analogous compounds (e.g., dodecyl-methoxy derivatives) suggest:
- Electron-Transfer Mechanisms : Semi-quinone radical intermediates stabilize via resonance, enhancing interactions with cellular oxidoreductases .
- Theoretical Frameworks : Density Functional Theory (DFT) models predict redox potentials aligned with experimental cyclic voltammetry data (e.g., E ≈ −0.45 V vs. Ag/AgCl) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variability in cell lines (e.g., HepG2 vs. INS-1) or glucose concentrations (5 mM vs. 25 mM) alters hypoglycemic activity .
- Impurity Effects : Batch purity differences (e.g., 95% vs. 99%) impact dose-response curves. Always validate purity via HPLC before assays .
- Solvent Artifacts : DMSO concentrations >0.1% can inhibit mitochondrial activity, confounding results .
Q. Table 3: Biological Activity Variables
| Factor | Example Impact | Mitigation Strategy |
|---|---|---|
| Purity | IC varies by 20% | Use HPLC-validated batches |
| Cell Line | HepG2: EC = 10 µM; INS-1: EC = 25 µM | Standardize cell models |
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies recommend:
- Temperature : −20°C in amber vials prevents photodegradation; room temperature storage reduces purity by 15% over 6 months .
- Humidity : Desiccants (silica gel) mitigate hydrolysis of the quinone moiety, which can form hydroxybyproducts .
Basic: What protocols are used to assess its hypoglycemic activity?
Methodological Answer:
- In Vitro : Glucose uptake assays in insulin-resistant HepG2 cells, measuring 2-NBDG fluorescence at λ/λ = 485/535 nm .
- In Vivo : Oral administration in streptozotocin-induced diabetic mice, with blood glucose monitored via glucometer at 0, 30, 60, and 120 mins .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
